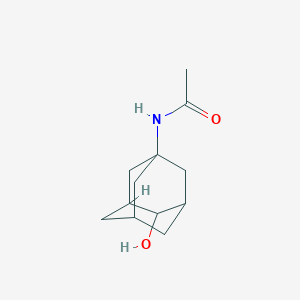
Phenol, 4-(2-benzothiazolylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(2-benzothiazolylmethyl)-: is a chemical compound that features a phenol group substituted with a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-benzothiazolylmethyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 4-(2-benzothiazolylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Chemistry: Phenol, 4-(2-benzothiazolylmethyl)- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Mécanisme D'action
The mechanism of action of Phenol, 4-(2-benzothiazolylmethyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenol, 4-(2-benzothiazolyl)-: Similar structure but lacks the methyl group.
Phenol, 4-(2-benzimidazolylmethyl)-: Contains a benzimidazole ring instead of benzothiazole.
Phenol, 4-(2-benzoxazolylmethyl)-: Contains a benzoxazole ring instead of benzothiazole.
Uniqueness: Phenol, 4-(2-benzothiazolylmethyl)- is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Numéro CAS |
37859-29-3 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C14H11NOS/c16-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2 |
Clé InChI |
CWLRLIVJCUGATD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine](/img/structure/B8596196.png)







![2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine](/img/structure/B8596270.png)



![[(R)-1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8596294.png)

